
NKL 22
科学研究应用
NKL 22在科学研究中具有广泛的应用:
化学: 用作工具化合物来研究HDACs在各种生化途径中的作用。
生物学: 用于基因表达调控和表观遗传修饰的研究。
医学: 研究其在亨廷顿舞蹈症等神经退行性疾病中的潜在治疗作用。
工业: 用于开发用于制药应用的新型HDAC抑制剂。
作用机制
NKL 22通过抑制组蛋白脱乙酰酶,特别是HDAC1和HDAC3的活性来发挥作用。这种抑制导致组蛋白乙酰化增加,从而导致染色质结构和基因表达发生变化。 该化合物靶向参与基因转录调控的特定分子途径,从而调节细胞过程和疾病表型 .
类似化合物:
Domatinostat: 另一种具有不同选择性特征的HDAC抑制剂。
Droxinostat: 以其对HDAC3的选择性而闻名。
Abexinostat: 一种广谱HDAC抑制剂,在癌症治疗中应用。
比较: this compound在其对HDAC1和HDAC3的高选择性方面是独特的,使其在调节特定表观遗传途径方面特别有效。 与其他HDAC抑制剂相比,this compound在神经退行性疾病的临床前模型中显示出明显的优势,突出了其在治疗开发方面的潜力 .
生化分析
Biochemical Properties
N1-(2-Aminophenyl)-N7-phenylheptanediamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC activity, N1-(2-Aminophenyl)-N7-phenylheptanediamide can alter chromatin structure and influence gene expression. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N1-(2-Aminophenyl)-N7-phenylheptanediamide can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Furthermore, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N1-(2-Aminophenyl)-N7-phenylheptanediamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, such as HDACs, leading to enzyme inhibition . The inhibition of HDACs results in increased acetylation of histone proteins, which can lead to changes in chromatin structure and gene expression. Additionally, N1-(2-Aminophenyl)-N7-phenylheptanediamide may interact with other proteins and enzymes, modulating their activity and contributing to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound has been shown to be relatively stable under standard laboratory conditions, but its degradation products may also exhibit biological activity. Long-term studies have indicated that prolonged exposure to N1-(2-Aminophenyl)-N7-phenylheptanediamide can lead to sustained changes in gene expression and cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of N1-(2-Aminophenyl)-N7-phenylheptanediamide vary with different dosages in animal models. Studies have shown that low doses of this compound can modulate gene expression and cellular function without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. It is crucial to determine the optimal dosage range for therapeutic applications to minimize potential side effects while maximizing the compound’s beneficial effects.
Metabolic Pathways
N1-(2-Aminophenyl)-N7-phenylheptanediamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding the metabolic pathways associated with N1-(2-Aminophenyl)-N7-phenylheptanediamide is essential for predicting its effects on cellular metabolism and identifying potential metabolic targets for therapeutic intervention.
Transport and Distribution
The transport and distribution of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of N1-(2-Aminophenyl)-N7-phenylheptanediamide within cells can influence its activity and function, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of N1-(2-Aminophenyl)-N7-phenylheptanediamide within subcellular structures can influence its interactions with biomolecules and its overall effects on cellular function.
准备方法
合成路线和反应条件: NKL 22可以通过多步有机合成过程合成。关键步骤包括形成核心结构,然后引入赋予其HDAC抑制活性的特定官能团。反应条件通常涉及使用有机溶剂、催化剂和受控温度设置,以确保高产率和纯度。
工业生产方法: 在工业环境中,this compound 的生产涉及扩大实验室合成过程。这包括优化大规模生产的反应条件,确保一致的质量,并实施结晶和色谱等纯化技术,以达到所需的纯度水平。
化学反应分析
反应类型: NKL 22主要由于活性官能团的存在而发生取代反应。它也可以在特定条件下参与氧化和还原反应。
常见试剂和条件:
取代反应: 通常涉及胺或硫醇等亲核试剂。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂进行。
还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂。
主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,取代反应可能会产生具有修饰官能团的衍生物,而氧化和还原反应会导致化合物氧化态发生变化。
相似化合物的比较
Domatinostat: Another HDAC inhibitor with a different selectivity profile.
Droxinostat: Known for its selectivity towards HDAC3.
Abexinostat: A broad-spectrum HDAC inhibitor with applications in cancer therapy.
Comparison: NKL 22 is unique in its high selectivity for HDAC1 and HDAC3, making it particularly effective in modulating specific epigenetic pathways. Compared to other HDAC inhibitors, this compound has shown distinct advantages in preclinical models of neurodegenerative diseases, highlighting its potential for therapeutic development .
属性
IUPAC Name |
N'-(2-aminophenyl)-N-phenylheptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIULUYKQLVQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429495 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537034-15-4 | |
| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



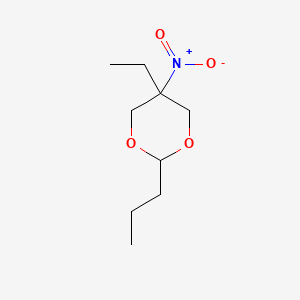


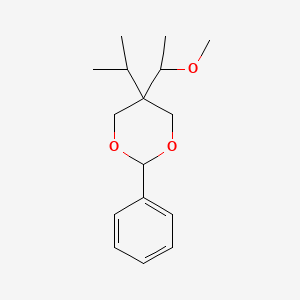
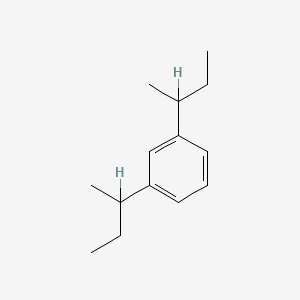
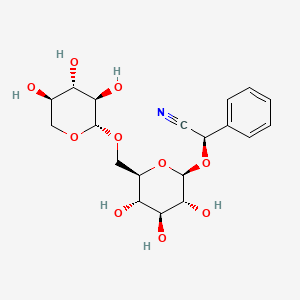
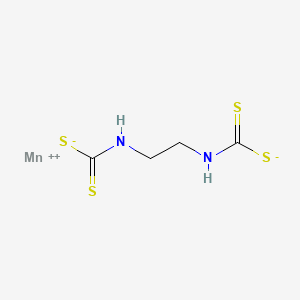
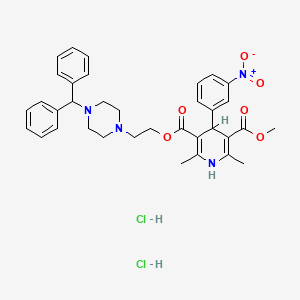
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)
![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)
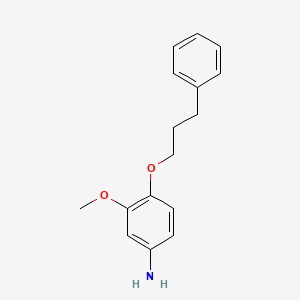
![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)
